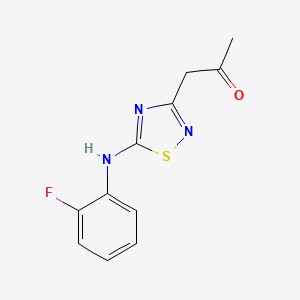

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Description

Properties

IUPAC Name |

1-[5-(2-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQVMLMGWSBQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Hydrazinecarbothioamide Intermediate

- Starting materials: 2-fluoroaniline or 2-fluorophenyl isothiocyanate.

- Reaction: The aromatic isothiocyanate reacts with hydrazine hydrate under controlled temperature (often in an ice bath) to yield N-(2-fluorophenyl)hydrazinecarbothioamide.

- Conditions: Typically carried out in aqueous or alcoholic solvents at low temperature to control reactivity and avoid side reactions.

Cyclization to 1,2,4-Thiadiazole Ring

- Reagents: Carbon disulfide (CS2) or potassium thiocyanate (KSCN) under alkaline conditions (e.g., NaOH).

- Process: The hydrazinecarbothioamide intermediate undergoes cyclization to form the 1,2,4-thiadiazole ring system.

- Conditions: The reaction is conducted under reflux or elevated temperatures, sometimes in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc).

Introduction of the Propan-2-one Group

- Method: Alkylation of the thiadiazole ring at the 3-position with 2-bromoacetone or related acetyl derivatives.

- Solvent: Acetone or other polar solvents.

- Catalysts: Base catalysts such as potassium carbonate (K2CO3) may be used to facilitate substitution.

- Outcome: Formation of the target compound 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one.

Alternative Synthetic Routes and Catalysis

Recent advances in thiadiazole synthesis have employed copper-catalyzed C-H activation and thioamidation strategies, which may be adapted for the preparation of this compound:

- Copper-catalyzed thioamidation: Using copper(II) acetate as catalyst with suitable ligands such as Xantphos, the thiadiazole core can be functionalized with amines including 2-fluoroaniline derivatives.

- Optimization: Reaction conditions such as solvent (DMF preferred), temperature (~90 °C), and catalyst loading (10 mol%) have been optimized to achieve high yields (up to 95%).

- Advantages: This method allows for direct C-H activation and coupling with amines, potentially simplifying the synthetic route by avoiding pre-functionalized intermediates.

Representative Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazinecarbothioamide formation | 2-Fluorophenyl isothiocyanate + Hydrazine hydrate, ice bath | ~85-90* | Controlled temperature crucial |

| Cyclization to thiadiazole | CS2 or KSCN, NaOH, reflux in DMF or DMAc | 80-95* | Polar aprotic solvents preferred |

| Alkylation with 2-bromoacetone | 2-Bromoacetone, acetone solvent, base catalyst | 75-90* | Clean substitution at 3-position |

| Copper-catalyzed thioamidation | Cu(OAc)2 (10 mol%), Xantphos ligand, DMF, 90 °C, 8 h | Up to 95 | Direct amination via C-H activation |

*Yields are approximate and based on analogous compound syntheses.

Analytical and Purification Techniques

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and purity.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight.

- Chromatography: Flash chromatography or preparative TLC used for purification.

- Melting Point: Used to assess compound purity.

- IR Spectroscopy: Confirms functional groups such as thiadiazole ring and ketone.

Summary of Key Research Findings

- The multi-step synthesis starting from 2-fluorophenyl isothiocyanate and hydrazine hydrate is a reliable route to the target thiadiazole compound.

- Cyclization under alkaline conditions with sulfur sources (CS2 or KSCN) efficiently forms the thiadiazole ring.

- Alkylation with 2-bromoacetone introduces the propan-2-one moiety selectively at the 3-position.

- Copper-catalyzed C-H activation methods provide a modern alternative, enabling direct amination with high yields and mild conditions.

- Optimization studies highlight the importance of catalyst choice, ligand, solvent, and temperature for maximizing yield and selectivity.

This comprehensive overview integrates traditional and contemporary synthetic methodologies, supported by detailed experimental optimization data, to provide a professional and authoritative guide on preparing 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one.

Chemical Reactions Analysis

Types of Reactions

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives, including the compound , have been shown to exhibit significant antimicrobial activity. Research highlights that these compounds can inhibit the growth of various bacterial strains. For example, certain derivatives have demonstrated efficacy against Xanthomonas oryzae at concentrations as low as 100 μg/mL.

Antitumor Activity

The compound has also been investigated for its cytotoxic properties against various cancer cell lines. Studies indicate that thiadiazole derivatives can inhibit the proliferation of tumor cells. Notably:

- IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds range from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

- Some derivatives have shown selectivity for cancer cells over normal cells, indicating potential for targeted cancer therapies .

Pharmacokinetics

Factors influencing the pharmacokinetics of this compound include:

- Molecular Weight and Polarity : Affecting absorption and distribution.

- Functional Groups : The presence of methoxy and amide groups may enhance bioavailability and stability in biological environments.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives showed that modifications on the phenyl ring significantly influenced their antimicrobial activity. The most effective derivatives were those with electron-withdrawing groups that enhanced their interaction with bacterial enzymes.

Case Study 2: Anticancer Activity

In a comparative study of several thiadiazole derivatives, one compound exhibited an IC50 value of 3.29 μg/mL against HCT116 cells. This derivative was noted for its ability to induce apoptosis in cancer cells while sparing normal cell lines, suggesting a promising therapeutic window for further development .

Mechanism of Action

The mechanism of action of 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is a novel compound belonging to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring that contributes to its potential biological activities. The presence of the fluorophenyl group and an amino group enhances its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula for 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is C12H12FN4OS, with a molecular weight of 251.28 g/mol. The compound features a five-membered thiadiazole ring that is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12FN4OS |

| Molecular Weight | 251.28 g/mol |

| Structure | Structure |

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains:

- Gram-positive bacteria : Exhibited potent activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Showed moderate effectiveness against Escherichia coli.

In a comparative study, the minimum inhibitory concentration (MIC) was determined for several derivatives, revealing that the fluorinated compounds often have enhanced antibacterial properties due to the electronegative fluorine atom influencing the compound's interaction with bacterial cell membranes .

Antifungal Activity

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one has also been evaluated for antifungal activity:

- Candida albicans : Demonstrated significant inhibition with MIC values comparable to standard antifungal agents like fluconazole.

- Aspergillus niger : Showed promising antifungal effects with inhibition rates ranging from 58% to 66% compared to fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. Preliminary investigations suggest that 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A study highlighted that derivatives containing thiadiazole rings exhibit cytotoxic effects on several cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

Study 1: Antimicrobial Screening

A comprehensive study investigated the antimicrobial properties of various thiadiazole derivatives including our compound. The results indicated that modifications at the phenyl ring significantly influenced antibacterial activity. The introduction of halogen groups enhanced efficacy against Gram-positive bacteria while maintaining antifungal properties .

Study 2: Fluorescence Properties

Research conducted by Budziak et al. (2019) explored the fluorescence properties of similar compounds. It was found that substituents on the thiadiazole ring could impact fluorescence characteristics, suggesting potential applications in bioimaging and drug delivery systems.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 1-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-3-yl)propan-2-one? A: The synthesis typically involves cyclization of thiosemicarbazide derivatives with fluorinated aromatic precursors. A common method includes:

- Step 1: React 2-fluorophenyl isothiocyanate with thiosemicarbazide in ethanol under reflux to form the thiadiazole core .

- Step 2: Introduce the propan-2-one moiety via nucleophilic substitution or condensation, often using acetone derivatives under acidic catalysis .

- Purification: Recrystallization from ethanol/DMSO mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Advanced Synthesis Optimization

Q: How can reaction yields be optimized for this compound? A: Systematic optimization involves:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Use: Lewis acids (e.g., ZnCl₂) accelerate thiadiazole ring formation, reducing reaction time from 12h to 6h .

- Temperature Control: Maintaining 80–90°C prevents intermediate degradation .

- Design of Experiments (DoE): Multi-variable analysis identifies optimal molar ratios (e.g., 1:1.2 thiosemicarbazide:fluorophenyl precursor) .

Basic Characterization

Q: What analytical techniques confirm the compound’s structure? A: Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR verifies thiadiazole ring protons (δ 7.5–8.2 ppm) and ketone carbonyl (δ 205–210 ppm) .

- Mass Spectrometry (HRMS): Exact mass matches theoretical [M+H]⁺ (e.g., m/z 280.0524 for C₁₁H₁₀FN₃OS) .

- IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F) validate functional groups .

Advanced Spectral Data Contradictions

Q: How to resolve discrepancies in spectral data during characterization? A: Address contradictions via:

- 2D NMR (COSY, HSQC): Differentiates overlapping signals in aromatic regions .

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., thiadiazole ring planarity) .

- Cross-Validation: Compare experimental IR/Raman spectra with computational (DFT) predictions .

Basic Biological Activity Screening

Q: Which assays are used to evaluate bioactivity? A: Common assays include:

- Enzyme Inhibition: Kinase or protease inhibition (IC₅₀) using fluorogenic substrates .

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) against E. coli or S. aureus .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Structure-Activity Relationship (SAR)

Q: How to design analogues for improved bioactivity? A: Key strategies:

- Substituent Variation: Replace 2-fluorophenyl with 4-fluoro or chloro derivatives to modulate lipophilicity .

- Scaffold Hybridization: Fuse thiadiazole with pyrazole or triazole rings to enhance target selectivity .

- Pharmacokinetic Profiling: Assess logP (via HPLC) and metabolic stability (microsomal assays) .

Basic Data Analysis

Q: What statistical methods ensure robust biological data interpretation? A: Use:

- ANOVA/T-tests: Compare dose-response curves across replicates .

- Regression Analysis: Correlate structural descriptors (e.g., Hammett σ) with IC₅₀ values .

- Cluster Analysis: Group compounds by bioactivity profiles for SAR insights .

Advanced Data Reprodubility Challenges

Q: How to address variability in biological assay results? A: Mitigate issues via:

- Sample Stabilization: Store compounds at –20°C in DMSO to prevent degradation .

- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) .

- Blinded Experiments: Randomize plate layouts to reduce operator bias .

Basic In Silico Modeling

Q: How to predict binding modes using computational tools? A: Protocol:

- Molecular Docking (AutoDock Vina): Dock the compound into X-ray structures of target proteins (e.g., EGFR kinase) .

- Binding Energy Scoring: Rank poses using MM-GBSA to prioritize high-affinity conformers .

- ADMET Prediction: Use SwissADME to estimate absorption and toxicity .

Advanced Pharmacophore Modeling

Q: How to design a pharmacophore model for this scaffold? A: Steps include:

- Feature Extraction: Identify hydrogen bond acceptors (thiadiazole N), hydrophobic regions (fluorophenyl), and aromatic rings .

- 3D Alignment: Superpose active analogues using Schrödinger Phase .

- Validation: Test model predictability against inactive decoys (enrichment factor >2.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.